molecular formula C20H22FN5O3 B2740832 5-amino-N-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-25-2

5-amino-N-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2740832
CAS No.: 899973-25-2
M. Wt: 399.426
InChI Key: VHRUGLYUQDEYFN-UHFFFAOYSA-N
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Description

5-amino-N-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22FN5O3 and its molecular weight is 399.426. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3/c1-28-16-8-5-13(11-17(16)29-2)9-10-23-20(27)18-19(22)26(25-24-18)12-14-3-6-15(21)7-4-14/h3-8,11H,9-10,12,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRUGLYUQDEYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FN5O3, with a molecular weight of approximately 399.426 g/mol. The compound features a 1,2,3-triazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H22FN5O3
Molecular Weight399.426 g/mol
IUPAC Name5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
CAS Number899973-25-2

The mechanism by which triazole derivatives exert their biological effects often involves interaction with cellular targets leading to apoptosis or cell cycle arrest. For example, compounds similar to this triazole have been shown to induce morphological changes in cells indicative of apoptosis (e.g., membrane blebbing and chromatin condensation) . Such mechanisms are crucial for the development of therapeutic agents targeting malignant cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications to the core structure can significantly influence pharmacological properties:

  • Substituent Variations : The presence of electron-donating groups like methoxy enhances biological activity by improving solubility and target interaction.
  • Fluorination Effects : The position of fluorine substitution has been shown to affect potency; para and meta positions generally enhance activity compared to ortho substitutions .

Chagas Disease Research

One notable study involved the optimization of triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi. Compounds similar to this compound were evaluated for their efficacy in reducing parasite burden in mouse models. The most potent compounds demonstrated submicromolar activity and favorable pharmacokinetic profiles .

Cancer Cell Line Studies

In another study focusing on antiproliferative effects against cancer cell lines, derivatives were synthesized and tested for their ability to induce apoptosis in Jurkat T-cells. The results indicated that certain structural modifications led to enhanced cytotoxicity and selective targeting of cancerous cells without significant effects on normal cells .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown effectiveness against human ovarian cancer (OVCAR-8) and glioblastoma (SNB-19) with percent growth inhibitions (PGIs) of 86.61% and 85.26% , respectively. Other tested lines include NCI-H460 and MDA-MB-231, where moderate activity was noted with PGIs ranging from 51.88% to 67.55% .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Substituent Variations : The presence of electron-donating groups like methoxy enhances biological activity by improving solubility and target interaction.
  • Fluorination Effects : The position of fluorine substitution significantly impacts potency; para and meta positions generally enhance activity compared to ortho substitutions .

Case Studies

Several case studies highlight the compound's potential in cancer therapy:

  • Ovarian Cancer Study : In vitro tests revealed that the compound effectively inhibited the proliferation of OVCAR-8 cells, demonstrating a promising therapeutic index for further development in clinical settings.
  • Mechanistic Insights : Studies utilizing flow cytometry indicated that treatment with this triazole derivative resulted in increased apoptosis rates in treated cancer cells compared to controls, underscoring its potential as a chemotherapeutic agent .
  • Combination Therapies : Preliminary investigations into combination therapies with existing chemotherapeutics have shown enhanced efficacy when paired with other agents, suggesting a synergistic effect that warrants further exploration.

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